N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)cyclohexanecarboxamide
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Description
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H25N3O4 and its molecular weight is 347.415. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
The utility of similar structural frameworks in synthesizing heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation processes has been demonstrated. These methods yield tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, which are important in various chemical and pharmaceutical applications (Bacchi et al., 2005).
Coordination Chemistry
N-(R-carbamothioyl)cyclohexanecarboxamides and their metal complexes have been synthesized and characterized, showcasing the potential for creating novel metal-organic frameworks or coordination compounds with unique properties (Ozer et al., 2009).
Antimicrobial Applications
Synthesis routes for compounds related to N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)cyclohexanecarboxamide have been explored for their antimicrobial properties. This includes the development of novel heterocyclic compounds containing the cyclopenta[d]thieno[2,3-b]pyridine moiety, showing promising antibacterial and antifungal activities (Zaki et al., 2020).
Anticonvulsant Activity
The synthesis of enaminones from cyclic beta-dicarbonyl precursors condensed with morpholine and their evaluation for anticonvulsant activity highlight the potential medical applications of compounds within this chemical space. Some synthesized enaminones exhibited potent anticonvulsant activity with minimal neurotoxicity, indicating their potential in drug development for neurological disorders (Edafiogho et al., 1992).
Chemical Synthesis Efficiency
Investigations into efficient synthesis methods for related compounds, such as 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, underscore the versatility of these chemical structures in synthesizing potent antimicrobials and other significant pharmaceutical agents (Kumar et al., 2007).
Properties
IUPAC Name |
N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-20-12-14(17(23)21-7-9-25-10-8-21)11-15(18(20)24)19-16(22)13-5-3-2-4-6-13/h11-13H,2-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKOKKXVRFMUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2CCCCC2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.